molecular formula C9H9BrO3 B3156851 Methyl 4-(bromomethyl)-2-hydroxybenzoate CAS No. 83908-06-9

Methyl 4-(bromomethyl)-2-hydroxybenzoate

Cat. No. B3156851
M. Wt: 245.07 g/mol
InChI Key: NQNSXBHKFYZMRO-UHFFFAOYSA-N
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Patent
US05859210

Procedure details

Methyl 4-methylsalicylate (98.1 g, 590 mmoles) was dissolved in carbon tetrachloride (600 mL), and N-bromosuccinimide (105.0 g, 590 mmoles) and benzoyl peroxide (0.7 g, 3 mmoles) were added. The mixture was refluxed under nitrogen. After 2 hours, an additional portion (0.7 g) of N-bromosuccinimide was added. Reflux was continued for 16 hours. The reaction mixture was cooled to room temperature and the solid removed by filtration. The yellow filtrate was evaporated to dryness to afford a thick yellow syrup that solidified on standing. Hexanes (500 mL) was added to the solid, and the mixture was boiled until almost all solids dissolved. The hot hexanes solution was filtered and concentrated until a solid just began to precipitate. The mixture was heated to dissolve the solid, and the solution was allowed to cool slowly to room temperature. Pale yellow crystals formed slowly. The mixture was then chilled in ice for 2 hours to complete crystallization. Finally, the solid was filtered, washed with cold hexanes (100 mL), and dried in vacuo to afford 83.5 g (58% yield) of methyl 4-bromomethylsalicylate (m.p. 73°-75° C., open capillary, uncorrected).
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.BrN1C(=O)CCC1=O>[Br:13][CH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
98.1 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.7 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Hexanes
Quantity
500 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0.7 g
Type
catalyst
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CUSTOM
Type
CUSTOM
Details
The yellow filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a thick yellow syrup that solidified
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
The hot hexanes solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until a solid
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
CUSTOM
Type
CUSTOM
Details
Pale yellow crystals formed slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then chilled in ice for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
Finally, the solid was filtered
WASH
Type
WASH
Details
washed with cold hexanes (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C=C(C(C(=O)OC)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 83.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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